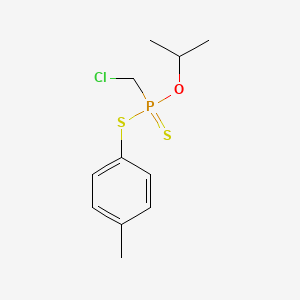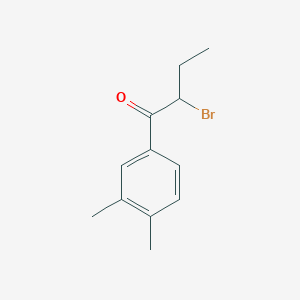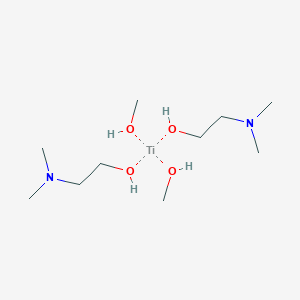
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane is a complex organophosphorus compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a chloromethyl group, a 4-methylphenyl group, and a sulfanyl-propan-2-yloxy group attached to a sulfanylidene-lambda^{5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the sulfanylidene-lambda^{5-phosphane core under controlled conditions .
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloromethyl and sulfanyl groups, which can form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl): Shares a similar core structure but differs in the substituents attached to the phosphorus atom.
4-Methylphenylthiol: A simpler compound that serves as a precursor in the synthesis of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane.
Uniqueness
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane is unique due to its complex structure, which allows for a diverse range of chemical reactions and applications. Its ability to form stable bonds with various nucleophiles makes it a valuable reagent in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
5114-37-4 |
|---|---|
Molekularformel |
C11H16ClOPS2 |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClOPS2/c1-9(2)13-14(15,8-12)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
BFPLZFFHPDTDIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SP(=S)(CCl)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)







